4-Aminophenyllactic

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

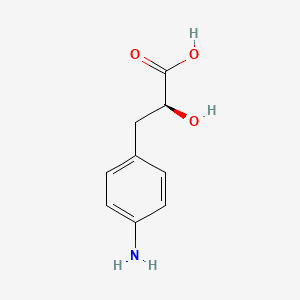

4-Aminophenyllactic, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

4-Aminophenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its derivatives have shown promising biological activities, making them candidates for further research in drug formulation .

2. Antimicrobial Activity

Research has demonstrated that derivatives of 4-APAA exhibit antimicrobial properties against various pathogens. A study found that certain synthesized derivatives displayed moderate activity against Candida albicans, suggesting potential applications in antifungal therapies .

3. Cancer Research

4-APAA is utilized in cancer therapy research, particularly in developing targeted therapies. It can modify the pharmacokinetics of anticancer agents, enhancing their efficacy and reducing side effects .

Biochemical Applications

1. Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis due to its ability to serve as a protective group for amino acids. This application enhances the efficiency of peptide formation, which is vital for producing therapeutic peptides .

2. Bioconjugation

4-Aminophenylacetic acid is employed in bioconjugation processes, allowing for the attachment of biomolecules to drugs. This technique improves drug delivery and targeting, which is crucial for increasing therapeutic effectiveness while minimizing toxicity .

Analytical Chemistry

1. Detection Methods

The compound is also used in analytical methods for detecting and quantifying amino acids and related compounds. This application provides valuable insights into biochemical processes and aids in the development of analytical techniques .

Material Science Applications

1. Hybrid Microspheres Synthesis

4-APAA has been used to prepare monodispersed titanium oxide hybrid microspheres via hydrolysis processes. The morphology of these microspheres can be controlled by adjusting the molar ratios and reaction conditions, making them suitable for various applications in materials science .

Case Study 1: Antimicrobial Derivatives

A study conducted by Bedair et al. synthesized several 4-aminophenylacetic acid derivatives that were tested for antimicrobial activity. The derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Research

In a study focusing on cancer therapy, researchers utilized 4-APAA derivatives to enhance the delivery of anticancer drugs through bioconjugation techniques. The results indicated improved targeting capabilities and reduced side effects compared to traditional therapies .

Summary Table of Applications

Análisis De Reacciones Químicas

Reduction of Nitro Precursors

4-APAA is synthesized via the reduction of 4-nitrophenylacetic acid using iron powder in acetic acid under reflux (90–95°C). The nitro group is selectively reduced to an amine, yielding 4-APAA with high purity (95% yield) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | Fe powder, AcOH, reflux | 4-APAA |

Condensation with Phthalic Anhydride

4-APAA reacts with phthalic anhydride in glacial acetic acid to form 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetic acid (1). This reaction highlights the nucleophilic acyl substitution at the amine group .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Condensation | Phthalic anhydride, AcOH, reflux | Phthalimide derivative (1) |

Acid Chloride Formation

The carboxylic acid group of 4-APAA derivatives undergoes chlorination with thionyl chloride (SOCl₂) to form reactive acyl chlorides. For example, compound 1 is converted to 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetyl chloride (2) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Chlorination | SOCl₂, reflux | Acid chloride (2) |

Esterification

The acid chloride intermediate reacts with methanol in pyridine to yield methyl-2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetate (3). This step confirms the esterification of the acyl chloride .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | MeOH, pyridine | Methyl ester (3) |

Substitution Reactions

4-APAA derivatives participate in nucleophilic substitutions:

-

With o-phenylenediamine : Forms benzimidazolyl derivatives (4a,b) .

-

With o-aminophenol or anthranilic acid : Produces carboxamide derivatives (5a–c) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Substitution | o-phenylenediamine, reflux | Benzimidazole (4a,b) | |

| Substitution | o-aminophenol/anthranilic acid | Carboxamide (5a–c) |

Hydrazinolysis

Phthalimide-protected derivatives undergo deprotection with hydrazine hydrate to yield free amines. For example, compound 5b reacts to form 2-(2-(4-aminophenyl)acetamido)benzoic acid (10) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Deprotection | Hydrazine hydrate, ethanol | Free amine (10) |

Antimicrobial Activity of Derivatives

Several 4-APAA derivatives exhibit significant antimicrobial properties. For instance:

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |

|---|---|---|---|---|

| 3 | +++ (B. subtilis) | ++ (E. coli) | – | |

| 4a | ++ (S. aureus) | ++ (P. aeruginosa) | – |

Key : Inhibition zones: +++ (strong), ++ (moderate), + (weak), – (no activity).

Bioconjugation and Drug Development

4-APAA derivatives are used in peptide synthesis (Boc/Fmoc-protected forms) and as intermediates in anticancer agents. For example, phenylacetic acid mustard (a chlorambucil metabolite) shows antitumor activity but high toxicity .

Propiedades

Número CAS |

66592-67-4 |

|---|---|

Fórmula molecular |

C9H11NO3 |

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 |

Clave InChI |

UZKSXWXNLHBMHW-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)N |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)N |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)O)N |

Key on ui other cas no. |

66592-67-4 |

Sinónimos |

4-aminophenyllactic p-aminophenyllactic acid para-aminophenyllactic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.